Cas no 2229521-92-8 (2-ethynylbenzene-1,3,5-triol)

2-Ethynylbenzene-1,3,5-triol is a synthetic aromatic compound featuring a benzene core substituted with three hydroxyl groups and an ethynyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic frameworks. The presence of both phenolic and alkyne functionalities allows for diverse chemical transformations, including cross-coupling reactions and cycloadditions. Its electron-rich aromatic system enhances its utility in materials science, such as in the development of conductive polymers or coordination complexes. The compound’s modular design also supports applications in pharmaceutical research, where it can serve as a scaffold for bioactive molecule development.
2-ethynylbenzene-1,3,5-triol structure
2-ethynylbenzene-1,3,5-triol structure
商品名:2-ethynylbenzene-1,3,5-triol
CAS番号:2229521-92-8
MF:C8H6O3
メガワット:150.131442546844
CID:5926459
PubChem ID:57912235

2-ethynylbenzene-1,3,5-triol 化学的及び物理的性質

名前と識別子

    • 1,3,5-Benzenetriol, 2-ethynyl-
    • 2-Ethynylbenzene-1,3,5-triol
    • 2229521-92-8
    • EN300-1735899
    • SCHEMBL12378891
    • 2-ethynylbenzene-1,3,5-triol
    • インチ: 1S/C8H6O3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4,9-11H
    • InChIKey: ZQGCDRINHHNSRW-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC(O)=CC(O)=C1C#C

計算された属性

  • せいみつぶんしりょう: 150.031694049g/mol
  • どういたいしつりょう: 150.031694049g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 60.7Ų

じっけんとくせい

  • 密度みつど: 1.51±0.1 g/cm3(Predicted)
  • ふってん: 318.7±27.0 °C(Predicted)
  • 酸性度係数(pKa): 7.71±0.40(Predicted)

2-ethynylbenzene-1,3,5-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1735899-0.25g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
0.25g
$933.0 2023-09-20
Enamine
EN300-1735899-0.5g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
0.5g
$974.0 2023-09-20
Enamine
EN300-1735899-10g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
10g
$4360.0 2023-09-20
Enamine
EN300-1735899-1.0g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
1g
$1014.0 2023-06-04
Enamine
EN300-1735899-10.0g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
10g
$4360.0 2023-06-04
Enamine
EN300-1735899-0.05g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
0.05g
$851.0 2023-09-20
Enamine
EN300-1735899-5.0g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
5g
$2940.0 2023-06-04
Enamine
EN300-1735899-0.1g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
0.1g
$892.0 2023-09-20
Enamine
EN300-1735899-2.5g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
2.5g
$1988.0 2023-09-20
Enamine
EN300-1735899-5g
2-ethynylbenzene-1,3,5-triol
2229521-92-8
5g
$2940.0 2023-09-20

2-ethynylbenzene-1,3,5-triol 関連文献

2-ethynylbenzene-1,3,5-triolに関する追加情報

Exploring the Potential of 2-Ethynylbenzene-1,3,5-triol (CAS No. 2229521-92-8): A Versatile Compound for Modern Applications

In the realm of organic chemistry, 2-Ethynylbenzene-1,3,5-triol (CAS No. 2229521-92-8) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This aromatic derivative, characterized by its ethynyl group and three hydroxyl substituents, offers a fascinating platform for synthetic modifications and functional material design. Researchers are increasingly drawn to its triol functionality, which enables diverse chemical transformations, making it a valuable building block in pharmaceuticals, materials science, and catalysis.

The growing demand for sustainable chemistry and green synthesis has further amplified the relevance of 2-Ethynylbenzene-1,3,5-triol. Its ability to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), aligns with the industry's shift toward eco-friendly processes. This compound's modular reactivity also makes it a candidate for designing biodegradable polymers and advanced coatings, addressing pressing environmental concerns.

In the pharmaceutical sector, 2-Ethynylbenzene-1,3,5-triol is being explored for its potential as a pharmacophore in drug discovery. Its polyhydroxy structure mimics natural phenolic compounds, which are known for their antioxidant and anti-inflammatory properties. Recent studies suggest its derivatives could play a role in developing neuroprotective agents or metabolic regulators, topics frequently searched in medical research databases.

From a materials science perspective, this compound's conjugated system and electron-rich nature make it suitable for organic electronics. Researchers are investigating its incorporation into OLEDs (organic light-emitting diodes) and conductive polymers, areas gaining traction due to the rise of flexible electronics and wearable technology. The compound's thermal stability and tunable solubility further enhance its appeal for these applications.

Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are critical for characterizing 2-Ethynylbenzene-1,3,5-triol and its derivatives. Quality control protocols emphasize the importance of high-purity synthesis, as impurities can significantly impact downstream applications. This aligns with the broader industry focus on reproducible synthesis and standardized characterization, frequently discussed in academic forums and patent literature.

The compound's structure-activity relationship (SAR) is another area of active investigation. By systematically modifying its ethynyl or hydroxyl groups, scientists aim to optimize properties like bioavailability, solubility, and binding affinity. Such studies often leverage computational tools like molecular docking and DFT calculations, reflecting the integration of cheminformatics in modern research.

As the scientific community continues to explore 2-Ethynylbenzene-1,3,5-triol, its commercial availability and scalable synthesis routes remain topics of interest. Suppliers are increasingly listing it under categories like building blocks and fine chemicals, catering to the demand from both academia and industry. The compound's patent landscape also reveals its potential in proprietary formulations, particularly in niche applications like specialty adhesives and high-performance resins.

In conclusion, 2-Ethynylbenzene-1,3,5-triol (CAS No. 2229521-92-8) represents a compelling case study in the intersection of fundamental research and applied science. Its versatility, coupled with the growing emphasis on sustainable innovation, positions it as a compound to watch in the coming years. Whether in drug development, advanced materials, or catalytic systems, this molecule exemplifies how targeted molecular design can address complex challenges across disciplines.

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